Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate
Description
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate is an imidazole derivative characterized by a substituted aromatic heterocyclic core. Its structure includes:
- A 5-methyl group at position 5 of the imidazole ring.
- A 2-phenoxyethyl substituent at the N1 position, introducing a flexible ether linkage and aromatic moiety.
- An ethyl ester at position 4, enhancing lipophilicity and modulating reactivity.
This compound is synthesized via alkylation and esterification reactions, as inferred from analogous procedures in imidazole chemistry (e.g., alkylation with potassium carbonate in DMF ).
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 5-methyl-1-(2-phenoxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)17(11-16-14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
FYJPKBVFPZQDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CCOC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using phenoxyethyl bromide and the imidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Mechanistic Notes :
-
Acidic hydrolysis : Generates the free carboxylic acid, often requiring elevated temperatures (reflux).
-
Basic hydrolysis : Produces carboxylate salts, which can be acidified to isolate the carboxylic acid .
Nucleophilic Substitution at the Ester Group
The ester group participates in transesterification and aminolysis reactions:
Example :
Reaction with benzylamine in the presence of EDCI/HOBt yields N-benzyl-5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxamide, a potential protease inhibitor precursor .
Electrophilic Aromatic Substitution (EAS) on the Imidazole Ring
| Electrophile | Position of Attack | Product | Conditions |
|---|---|---|---|
| Nitronium ion | C-2 | 2-Nitroimidazole derivative | HNO₃/H₂SO₄, 0–5°C . |
| Halogens (e.g., Cl₂) | C-2 or C-5 | Haloimidazole derivatives | Polar solvents, room temperature . |
Limitations :
-
The 1-(2-phenoxyethyl) group sterically hinders substitution at N-1 but does not electronically deactivate the ring .
-
Substituent directing effects (e.g., carboxylate as a meta-director) influence regioselectivity .
Alkylation and Acylation at the Imidazole Nitrogen
The N-3 hydrogen (if deprotonated) can undergo alkylation or acylation:
Example :
Treatment with acetyl chloride in pyridine yields 3-acetyl-5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate, a stabilized intermediate for further functionalization .
Thermal Decomposition and Stability
The compound exhibits moderate thermal stability but degrades under extreme conditions:
Storage : Stable at room temperature when sealed in dry conditions .
Biological Interactions
Though not a direct chemical reaction, the compound’s bioactivity stems from imidazole-mediated enzyme interactions:
-
Antiviral activity : Competes with NS4A peptide for binding to HCV NS3 protease (IC₅₀ ~1.9 µM) .
-
Antimicrobial effects : The imidazole ring disrupts fungal cytochrome P450 enzymes, analogous to clotrimazole.
Key Data Tables
Scientific Research Applications
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The phenoxyethyl group may enhance its binding affinity to specific molecular targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazole Carboxylates
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f)
- Substituents : Fluorophenyl and diphenyl groups at positions 2 and 1/3.
- Properties : Melting point = 119–120°C; higher aromaticity increases rigidity .
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m)
- Substituents : Bromophenyl at position 4, methyl at N1.
- Properties : Melting point = 106–107°C; bromine increases molecular weight (MW = 359.2 g/mol) .
- Comparison: The bromine atom may enhance halogen bonding in crystallography studies, unlike the target compound’s phenoxyethyl group, which prioritizes solubility.
Ethyl 5-chloro-4-ethyl-1H-imidazole-2-carboxylate
Benzoimidazole Derivatives
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Core Structure : Benzoimidazole fused with a benzene ring.
- Substituents: Butyl at N1, methoxyphenol at position 2.
- Comparison : The fused aromatic system increases molecular rigidity, contrasting with the single imidazole ring in the target compound, which offers conformational flexibility.
Triazole Analogues
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
- Core Structure : Triazole ring (1,2,3-triazole).
- Substituents : Nitrophenyl at N1.
- Properties : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution .
- Comparison : Triazoles exhibit distinct tautomerism and hydrogen-bonding capabilities compared to imidazoles, affecting biological activity.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Biological Activity
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Ethyl 5-methyl-1H-imidazole-4-carboxylate has the following chemical properties:
- Molecular Formula : C₉H₁₁N₂O₃
- CAS Number : 51605-32-4
- Appearance : Off-white to tan crystalline powder
- Melting Point : 204–206 °C
These properties suggest a stable compound suitable for various biological applications.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds related to imidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting potential applications in treating infections caused by resistant strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-Methyl Imidazole Derivative | 20–40 | Staphylococcus aureus |
| 5-Methyl Imidazole Derivative | 40–70 | Escherichia coli |
Antiviral Activity
Imidazole derivatives have also been studied for their antiviral properties. Research indicates that certain imidazoles can inhibit the activity of viral proteases, which are crucial for viral replication. For example, compounds similar to this compound have been shown to inhibit hepatitis C virus (HCV) NS3 protease activity.
Anticancer Activity
The anticancer potential of imidazole derivatives is another area of active research. This compound has been implicated in studies assessing its ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy against S. aureus and E. coli. The results indicated that modifications in the imidazole structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than traditional antibiotics like ceftriaxone .
Study on Antiviral Mechanism
A study focused on the antiviral mechanisms of imidazoles demonstrated that this compound could effectively inhibit viral replication by targeting specific proteases involved in the maturation of viruses such as HCV . This finding suggests a promising avenue for developing antiviral therapies based on this compound.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazole ring and substituents significantly affect the biological activity of these compounds. For instance, adding phenoxyethyl groups enhances solubility and bioavailability, which is critical for therapeutic applications .
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profiles of these compounds. Preliminary toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenoxyethyl group at N1, methyl at C5) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretching, ~1600 cm⁻¹) .
- X-ray Diffraction : Resolve the crystal structure, particularly hydrogen bonding and π-π stacking interactions .
How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Advanced Research Question
- Perform graph set analysis using Mercury CSD 2.0 to classify hydrogen bonds (e.g., chains, rings) and identify supramolecular motifs .
- Cross-reference with SHELXL -derived hydrogen bond distances and angles to validate geometric parameters .
- Compare results to the Cambridge Structural Database (CSD) to assess deviations from typical imidazole derivatives .
What safety protocols are essential when handling this compound?
Basic Research Question
- Follow SDS guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and skin irritation .
- Avoid prolonged storage, as ester groups may hydrolyze or degrade, increasing reactivity .
- Dispose of waste via certified hazardous waste handlers compliant with federal and local regulations .
How can reaction yields be optimized during synthesis?
Advanced Research Question
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAHS) or crown ethers (e.g., 18-crown-6) to enhance alkylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (DCM) for intermediate stability .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
How should contradictions between experimental and computational data be addressed?
Advanced Research Question
- Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray data using Mercury ’s overlay tools .
- Check for systematic errors in refinement (e.g., over-constrained thermal parameters) by re-refining with SHELXL ’s TWIN/BASF commands .
- Use Mogul (from the CSD) to identify outliers in bond lengths/angles and adjust force field parameters .
What strategies are effective for resolving enantiomeric impurities in the final product?
Advanced Research Question
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to selectively crystallize the desired enantiomer .
- Circular Dichroism (CD) : Monitor enantiomeric excess during synthesis to track impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
